![molecular formula C17H19N3O2S B5698289 N-MORPHOLINO-N'-(4-PHENOXYPHENYL)THIOUREA](/img/structure/B5698289.png)
N-MORPHOLINO-N'-(4-PHENOXYPHENYL)THIOUREA
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Overview
Description
N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a morpholine ring and a phenoxyphenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA typically involves the reaction of 4-phenoxyaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Reaction of 4-phenoxyaniline with thiophosgene to form 4-phenoxyphenyl isothiocyanate.
Step 2: Reaction of 4-phenoxyphenyl isothiocyanate with morpholine to yield N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA.
The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
N-Morpholino-N'-(4-phenoxyphenyl)thiourea can be synthesized through various methods involving thiourea derivatives. Thiourea compounds are known for their ability to act as versatile intermediates in organic synthesis, particularly for creating heterocyclic compounds. The synthesis typically involves the reaction of morpholine with phenoxyphenyl isothiocyanate, resulting in the formation of the desired thiourea derivative.
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:
- Anticancer Activity : Thiourea derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, IC50 values ranging from 3 to 14 µM have been reported against various cancer cell lines, including pancreatic and breast cancer .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. It has been effective against Gram-positive and Gram-negative bacteria as well as several fungal pathogens .
- Antidiabetic and Antioxidant Effects : Recent research has highlighted the potential of thiourea derivatives to exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, they possess antioxidant activities that can protect cells from oxidative stress .
Case Studies
Several case studies have documented the efficacy of this compound and related compounds in clinical and preclinical settings:
-
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various thiourea derivatives, including this compound, on human leukemia cell lines. The results demonstrated significant cytotoxicity with an IC50 value as low as 1.50 µM, indicating strong potential for therapeutic use against hematological malignancies . -
Case Study 2: Antimicrobial Activity
In a comparative study of different thiourea derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its promise as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-MORPHOLINO-N’-(4-METHOXYPHENYL)THIOUREA
- N-MORPHOLINO-N’-(4-CHLOROPHENYL)THIOUREA
- N-MORPHOLINO-N’-(4-NITROPHENYL)THIOUREA
Uniqueness
N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Biological Activity
N-Morpholino-N'-(4-phenoxyphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound belongs to the thiourea class of compounds, which are known for their ability to interact with various biological targets. The presence of the morpholine ring enhances its solubility and bioavailability, while the phenoxyphenyl group contributes to its unique chemical properties. These features make it a candidate for further investigation in drug development.
The biological activity of thiourea derivatives often involves interaction with specific enzymes and cellular pathways. For instance, studies have shown that thioureas can inhibit certain enzymes, such as Sirtuin1 (SIRT1), leading to the activation of tumor suppressor genes like p53. This mechanism is crucial in regulating the cell cycle and promoting apoptosis in cancer cells .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and related compounds:
- Cytotoxicity Assays : In vitro cytotoxicity tests against various cancer cell lines (e.g., MCF-7, HeLa, A549) have demonstrated significant growth inhibition. For example, one study reported an IC50 value indicating effective cytotoxic activity against MCF-7 cells .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cancer cells exhibited cell cycle arrest at the S phase, suggesting that the compound induces apoptosis through mechanisms involving DNA damage response pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 225 | Apoptosis induction |
HeLa | 150 | Cell cycle arrest |
A549 | 200 | Enzyme inhibition |
Antimicrobial Activity
Research has also indicated that thiourea derivatives possess antimicrobial properties:
- Inhibition Studies : Various derivatives have been tested against bacterial strains and fungi, showing promising results. For instance, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against fungal pathogens .
Case Studies
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes involved in cancer metabolism. These studies suggest that structural modifications can enhance biological activity and reduce toxicity .
- Synthesis and Characterization : The synthesis of this compound has been achieved through various methods involving thiocyanates and amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Properties
IUPAC Name |
1-morpholin-4-yl-3-(4-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c23-17(19-20-10-12-21-13-11-20)18-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCVYRVEFYUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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